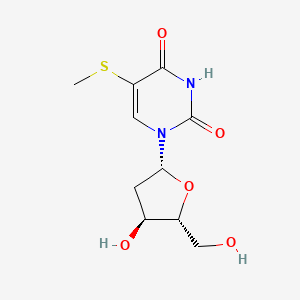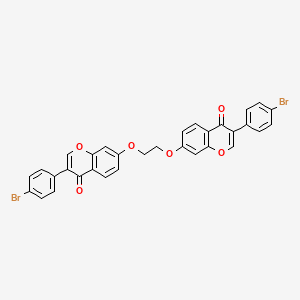
7,7'-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) is a complex organic compound characterized by its unique structure, which includes bromophenyl and chromenone groups linked by an ethane-1,2-diylbis(oxy) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-bromophenyl)-4H-chromen-4-one. This intermediate is then reacted with ethane-1,2-diol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromenone moiety can also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-chlorophenyl)-4H-chromen-4-one): Similar structure but with chlorine atoms instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-methylphenyl)-4H-chromen-4-one): Contains methyl groups instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-nitrophenyl)-4H-chromen-4-one): Features nitro groups instead of bromine.
Uniqueness
The presence of bromine atoms in 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) imparts unique properties such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C32H20Br2O6 |
|---|---|
Poids moléculaire |
660.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one |
InChI |
InChI=1S/C32H20Br2O6/c33-21-5-1-19(2-6-21)27-17-39-29-15-23(9-11-25(29)31(27)35)37-13-14-38-24-10-12-26-30(16-24)40-18-28(32(26)36)20-3-7-22(34)8-4-20/h1-12,15-18H,13-14H2 |
Clé InChI |
WLTGWYLEYABPHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=C(C=C6)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)
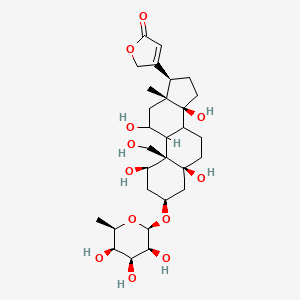
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095560.png)
methanone](/img/structure/B14095568.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14095569.png)
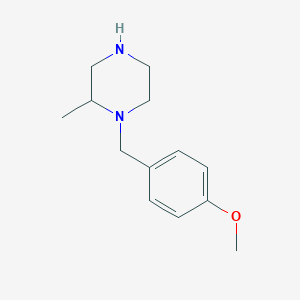
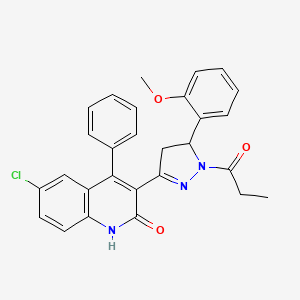
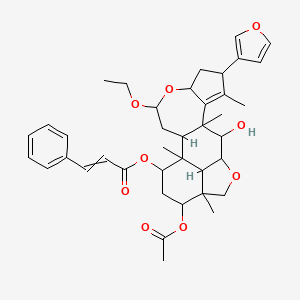

![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)
